Anti-HIV Activity: 3-O-Dimethylsuccinyl DHBA Derivative Achieves TI of 14,000 in H9 Cells
In a direct head-to-head synthesis and evaluation study, 3-O-(3′,3′-dimethylsuccinyl)-dihydrobetulinic acid (compound 11) demonstrated extremely potent anti-HIV-1 activity with an EC50 < 3.5 × 10⁻⁴ μM and a therapeutic index (TI) of 14,000 in acutely infected H9 lymphocytes. This derivative was also active against HIV replication in a monocyte cell line and in peripheral blood mononuclear cells, while the unmodified DHBA parent (compound 9) served as the lead scaffold for this optimization [1].
| Evidence Dimension | Anti-HIV-1 replication inhibitory activity (EC50) and in vitro therapeutic index (TI) |
|---|---|
| Target Compound Data | 3-O-(3′,3′-dimethylsuccinyl)-dihydrobetulinic acid: EC50 < 3.5 × 10⁻⁴ μM, TI = 14,000 |
| Comparator Or Baseline | 3-O-(3′,3′-dimethylsuccinyl)-betulinic acid (compound 3): EC50 < 3.5 × 10⁻⁴ μM, TI = 20,000; parent dihydrobetulinic acid (9) and betulinic acid (1): lead compounds |
| Quantified Difference | DHBA derivative TI = 14,000 vs. BA derivative TI = 20,000; both EC50 values comparable at < 3.5 × 10⁻⁴ μM. Additional derivatives (12, 13) showed EC50 range 0.04–2.3 × 10⁻³ μM and TI values 292–2,344 |
| Conditions | HIV-1 replication in acutely infected H9 lymphocyte cell line |
Why This Matters
The 14,000 TI value quantifies a wide in vitro therapeutic window for the DHBA-derived analog, enabling direct comparison with the BA-derived analog (TI 20,000) for scaffold selection in antiviral lead optimization.
- [1] Hashimoto F, Kashiwada Y, Cosentino LM, Chen CH, Garrett PE, Lee KH. Anti-AIDS agents--XXVII. Synthesis and anti-HIV activity of betulinic acid and dihydrobetulinic acid derivatives. Bioorg Med Chem. 1997;5(12):2133-2143. View Source
